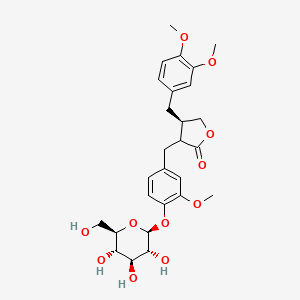

Arctiin

Description

Properties

IUPAC Name |

(4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17?,22+,23+,24-,25+,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVHLIYNSOZOO-JRDANZJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)C2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Arctiin?

An In-depth Technical Guide on the Core Mechanism of Action of Arctiin

Executive Summary

This compound, a prominent lignan glycoside isolated from the seeds of the Burdock plant (Arctium lappa), has garnered significant scientific interest for its diverse pharmacological activities. Preclinical investigations have established its potent anti-inflammatory, anticancer, antioxidant, neuroprotective, and antiviral properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning these effects, with a focus on key signaling pathways. The primary mechanisms of action involve the modulation of critical cellular signaling cascades, including the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). In the context of oncology, this compound demonstrates significant effects on the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) pathway, leading to the suppression of cancer cell migration and invasion. Furthermore, its antioxidant effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. This document synthesizes the current understanding of this compound's mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development endeavors.

Anti-inflammatory Mechanism of Action

This compound exerts robust anti-inflammatory effects by targeting key signaling pathways and reducing the production of pro-inflammatory mediators. The core of its action lies in the suppression of the NF-κB, MAPK, and JAK/STAT signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit this process effectively. It prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[1][2]. This inactivation of NF-κB leads to a significant downstream reduction in the expression and production of numerous pro-inflammatory mediators.

dot

Caption: this compound blocks NF-κB activation by inhibiting IKK-mediated phosphorylation of IκBα.

Modulation of MAPK and JAK/STAT Pathways

This compound and its aglycone, arctigenin, also modulate other critical inflammatory pathways. Arctigenin has been shown to inhibit the phosphorylation of extracellular signal-regulated protein kinase (ERK) and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway[3]. This suppression contributes to its anti-metastatic effects in cancer but is also relevant to inflammation. Furthermore, arctigenin can suppress the JAK-STAT signaling pathway by reducing the phosphorylation of JAK2, STAT1, and STAT3, which in turn inhibits the expression of genes like iNOS[4][5].

Quantitative Effects on Inflammatory Mediators

This compound dose-dependently decreases the production of key inflammatory molecules. Studies in LPS-stimulated RAW 264.7 macrophages have demonstrated significant reductions in nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.

| Mediator/Protein | Cell Line/Model | This compound Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent decrease | |

| iNOS Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent inhibition | |

| PGE₂ Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent decrease | |

| COX-2 Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Dose-dependent inhibition | |

| TNF-α Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |

| IL-1β Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |

| IL-6 Production | RAW 264.7 cells | 12.5 - 100 µg/ml | Significant decrease | |

| B7-1/B7-2 Expression | RAW 264.7 cells | 12.5 - 100 µg/ml | Inhibition of co-stimulatory molecules |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To investigate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 24-well plates. After 24 hours, they are pre-treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µg/ml) for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/ml) for 24 hours to induce an inflammatory response. A control group (no LPS, no this compound) and an LPS-only group are included.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent assay.

-

Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared for Western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα and NF-κB p65.

-

Statistical Analysis: Data are presented as mean ± S.D. from at least three independent experiments. Statistical significance is determined using one-way ANOVA followed by a post-hoc test.

Anticancer Mechanism of Action

This compound exhibits anticancer properties by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis. A primary target in this context is the PI3K/Akt signaling pathway.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to significantly reduce the expression of PI3K and inhibit the phosphorylation of Akt in a concentration-dependent manner in human cervical cancer cells (HeLa and SiHa). This inhibition disrupts the downstream signaling that promotes cancer cell survival and motility.

The suppression of the PI3K/Akt pathway by this compound leads to a reduction in the expression of S100A4, a protein associated with metastasis. Studies have confirmed that silencing S100A4 reduces cell migration, while its overexpression can mitigate the inhibitory effects of this compound. This demonstrates a direct link between this compound's effect on the PI3K/Akt axis and its anti-metastatic properties.

dot

Caption: this compound inhibits cancer cell migration by suppressing the PI3K/Akt pathway and S100A4 expression.

Quantitative Effects on Cancer Cells

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| Cell Migration | HeLa, SiHa | 25, 50 µM | Significant inhibition | |

| Cell Invasion | HeLa, SiHa | 25, 50 µM | Significant inhibition | |

| PI3K Expression | HeLa, SiHa | 25, 50 µM | Concentration-dependent reduction | |

| Akt Phosphorylation | HeLa, SiHa | 25, 50 µM | Concentration-dependent reduction | |

| S100A4 Expression | HeLa, SiHa | 25, 50 µM | Significant reduction (protein & mRNA) |

Experimental Protocol: Cell Migration Assay (Wound Healing)

Objective: To assess the effect of this compound on the migratory capacity of cervical cancer cells.

-

Cell Culture: HeLa or SiHa cells are grown to confluence in a 6-well plate.

-

Wound Creation: A sterile 200 µl pipette tip is used to create a linear scratch (a "wound") in the cell monolayer.

-

Treatment: The medium is replaced with fresh medium containing different concentrations of this compound (e.g., 0, 25, 50 µM).

-

Imaging: The wound area is photographed at 0 hours and 24 hours using an inverted microscope.

-

Analysis: The width of the wound is measured at multiple points for each condition. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] * 100.

-

Statistical Analysis: A comparison is made between the this compound-treated groups and the untreated control group to determine if this compound significantly inhibits cell migration.

Antioxidant and Other Mechanisms

This compound's therapeutic potential is broadened by its antioxidant, antiviral, and neuroprotective activities, which are often interconnected with its anti-inflammatory and anticancer effects.

Antioxidant Mechanism via Nrf2/HO-1 Pathway

This compound functions as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant enzymes. A key mechanism is the activation of the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, this compound promotes the nuclear translocation of the transcription factor Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including Heme oxygenase-1 (HO-1) and Superoxide dismutase (SOD). This leads to an enhanced cellular defense against oxidative damage.

dot

Caption: this compound promotes Nrf2 translocation to the nucleus, boosting antioxidant gene expression.

Antiviral and Neuroprotective Mechanisms

-

Antiviral Activity: this compound and its metabolite arctigenin show significant antiviral activity, particularly against the influenza A virus. The proposed mechanism involves interference with the early stages of viral replication and suppression of the release of new virus particles from host cells. In the context of H9N2 avian influenza virus, this compound was found to inhibit virus-mediated JNK activation and reduce inflammation.

-

Neuroprotective Effects: this compound mitigates neuronal injury by attenuating neuroinflammation and apoptosis. One identified mechanism is the inhibition of the P2X7R/NLRP3 inflammasome signaling pathway. By binding to the P2X7 receptor, this compound prevents its overactivation, thereby reducing the subsequent inflammatory cascade that contributes to neuronal damage in conditions like depression. Its antioxidant properties also contribute significantly to protecting neurons from oxidative stress-induced damage.

Experimental Workflow: In Vivo Animal Study

References

- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight into the anticancer potentials of lignan this compound: A comprehensive review of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti‑metastatic effects of arctigenin are regulated by MAPK/AP‑1 signaling in 4T‑1 mouse breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arctigenin inhibits lipopolysaccharide-induced iNOS expression in RAW264.7 cells through suppressing JAK-STAT signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

Arctiin's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arctiin, a lignan glycoside isolated from Arctium lappa (burdock), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. These biological activities are intrinsically linked to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a focus on its interactions with the NF-κB, PI3K/Akt, MAPK, and AMPK signaling cascades. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the signaling pathways involved.

Introduction

This compound is a bioactive compound that has been the subject of numerous preclinical studies. Its therapeutic potential stems from its capacity to intervene in fundamental cellular processes that are often dysregulated in disease. Understanding the precise molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent. This guide will systematically dissect the current knowledge on this compound's role in cellular signaling, providing a foundation for future research and drug discovery efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several critical signaling pathways that regulate inflammation, cell survival, proliferation, and metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3].

This compound has been shown to potently inhibit the NF-κB pathway. It exerts its anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit[1][3]. This leads to a dose-dependent decrease in the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages.

References

- 1. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]

A Technical Guide to the Natural Sources and Biosynthesis of Arctiin in the Asteraceae Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin is a prominent lignan, a class of polyphenolic compounds derived from the phenylpropanoid pathway, found widely in the plant kingdom. It is the glucoside of arctigenin.[1] For decades, this compound and its aglycone, arctigenin, have been the focus of extensive research due to their broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and antiviral properties.[1][2] The Asteraceae family, one of the largest families of flowering plants, is a particularly rich source of this bioactive compound.[3] Species within the Arctium genus, commonly known as burdock, are especially noteworthy for their high concentrations of this compound, making them a primary subject for phytochemical investigation and commercial extraction.[1]

This technical guide provides an in-depth overview of the natural distribution of this compound within the Asteraceae family and elucidates its complex biosynthetic pathway. It includes quantitative data, detailed experimental protocols for analysis, and visualizations of the metabolic and experimental workflows to support research and development efforts.

Natural Sources and Distribution of this compound in Asteraceae

This compound has been identified in numerous plant species, with a significant majority—over 70%—belonging to the Asteraceae family. While Arctium lappa (Greater Burdock) is the most well-known source, other species within the Arctium and Centaurea genera also serve as natural reservoirs for this compound. The concentration of this compound varies significantly depending on the species, the specific plant organ, and geographical origin. The fruits and seeds consistently show the highest accumulation of this compound.

Quantitative Analysis of this compound Content

The following table summarizes the quantitative data on this compound content found in various species of the Asteraceae family, as determined by chromatographic methods.

| Plant Species | Family | Plant Part | This compound Content | Analytical Method | Reference |

| Arctium lappa L. | Asteraceae | Fruit (Seed) | 2% - 10% w/w (20 - 100 mg/g) | Not Specified | |

| Arctium lappa L. | Asteraceae | Leaves | Detected | HPLC-PAD, HPLC-ESI/MS | |

| Arctium tomentosum Mill. | Asteraceae | Not Specified | 10.69 mg/g | HPLC | |

| Arctium minus (Hill) Bernh. | Asteraceae | All Organs | Detected | Not Specified | |

| Centaurea spp. | Asteraceae | Not Specified | Detected (lower than A. lappa) | Not Specified |

Biosynthesis of this compound

This compound biosynthesis is an intricate process originating from the general phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, the fundamental building blocks of lignans.

The key steps are:

-

Phenylpropanoid Pathway: L-Phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA. Further hydroxylations and methylations lead to the formation of coniferyl alcohol, a critical monolignol precursor.

-

Monolignol Coupling: Two molecules of coniferyl alcohol undergo oxidative radical-radical coupling. This reaction is regio- and stereo-specifically controlled by a unique class of non-enzymatic scaffolding proteins known as Dirigent Proteins (DIRs) .

-

Formation of (+)-Pinoresinol: In the presence of an oxidizing agent (like laccase or peroxidase) and a specific DIR, the two coniferyl alcohol radicals are guided to couple exclusively into (+)-pinoresinol. Without the DIR, this coupling results in a racemic mixture of products.

-

Conversion to Arctigenin: (+)-Pinoresinol undergoes sequential reductions and a methylation step to form the aglycone, arctigenin.

-

Glycosylation: In the final step, a glucose moiety is attached to arctigenin by a UDP-glucosyltransferase (UGT) to yield the final product, this compound.

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the major steps in the conversion of L-Phenylalanine to this compound.

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

Key Experimental Methodologies

The accurate quantification and isolation of this compound from plant matrices are critical for quality control, drug development, and further research. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of this compound due to its high resolution, sensitivity, and reproducibility.

Protocol: Quantification of this compound by HPLC

This protocol is adapted from a validated method for the determination of this compound and arctigenin in Arctium tomentosum.

A. Apparatus and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Kromasil C18 column (250 mm × 4.6 mm, 5 μm particle size) with a pre-column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

0.45 μm membrane filters

-

Ultrasonic bath

B. Sample Preparation and Extraction

-

Dry the plant material (e.g., seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Accurately weigh approximately 1.0 g of the powdered sample into a flask.

-

Add 50 mL of methanol and perform extraction using an ultrasonic bath for 30-45 minutes.

-

Allow the mixture to cool, then filter through Whatman No. 1 filter paper.

-

Evaporate the solvent under reduced pressure to obtain the crude extract.

-

Redissolve a known quantity of the crude extract in methanol to a final concentration of approximately 1 mg/mL.

-

Filter the final solution through a 0.45 μm membrane filter prior to HPLC injection.

C. Chromatographic Conditions

-

Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient (e.g., 25°C).

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 μL.

D. Quantification

-

Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/mL).

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the extraction and quantification of this compound from a plant source.

Caption: A standard experimental workflow for quantifying this compound.

Conclusion

This compound remains a compound of significant interest for its therapeutic potential. The Asteraceae family, particularly the genus Arctium, stands out as a crucial natural source for its isolation. Understanding the intricacies of its biosynthetic pathway, governed by the pivotal role of dirigent proteins, opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. Furthermore, the standardization of analytical protocols, such as the HPLC method detailed herein, is essential for ensuring the quality and consistency of this compound-containing extracts and derived pharmaceutical products. This guide provides a foundational resource for professionals engaged in the research and development of this valuable natural product.

References

- 1. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and this compound from Arctium lappa L - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Arctiin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arctiin, a lignan found predominantly in plants of the Asteraceae family, such as Burdock (Arctium lappa), has garnered significant scientific interest due to its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective properties. Quantitative data from various preclinical studies are summarized, and detailed methodologies for key experimental assays are provided. Furthermore, the underlying molecular mechanisms, primarily involving the modulation of critical signaling pathways, are elucidated and visualized.

Core Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics. The primary biological activities attributed to this compound are detailed below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in numerous studies. Its mechanism of action is largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data:

| Model System | Treatment | Effect | Reference |

| LPS-stimulated RAW 264.7 macrophages | This compound (12.5-100 µg/ml) | Dose-dependent decrease in NO, IL-1β, IL-6, TNF-α, and PGE2 production. | [1] |

| H9N2 Avian Influenza Virus-infected A549 cells | This compound | Reduced production of pro-inflammatory cytokines IL-6 and TNF-α. | [2] |

| LPS-induced acute lung injury in mice | This compound | Inhibition of PI3K/Akt phosphorylation and NF-κB activation. | [3] |

Signaling Pathways:

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory genes.[1] Additionally, this compound can suppress the phosphorylation of MAPKs such as ERK, JNK, and p38.

Experimental Protocol: Measurement of Cytokine Levels by ELISA

This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

-

Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[4]

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for at least one hour at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells and incubate for two hours at room temperature.

-

Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for one hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the cytokine concentrations in the samples.

Anticancer Activity

This compound has been shown to possess antiproliferative and pro-apoptotic effects against various cancer cell lines. Its anticancer mechanisms involve cell cycle arrest, induction of apoptosis, and inhibition of cancer cell migration and invasion.

Quantitative Data (IC50 Values):

| Cell Line | Cancer Type | IC50 Value | Reference |

| CEM/ADR 5000 | Drug-resistant leukemia | Not specified | |

| CaCo2 | Colorectal adenocarcinoma | Not specified | |

| HeLa | Cervical cancer | > 400 µg/mL (methanol extract) | |

| HepG2 | Hepatocellular carcinoma | 11.17 µM (24h), 4.888 µM (48h) (for Arctigenin) | |

| PANC-1 | Pancreatic cancer | 0.01 µg/mL (preferential cytotoxicity under nutrient deprivation for Arctigenin) |

Signaling Pathways:

The anticancer activity of this compound is mediated through the modulation of several signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. By inhibiting the PI3K/Akt pathway, this compound can suppress cancer cell proliferation, migration, and invasion.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-5 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes. This activity is crucial for protecting cells from oxidative stress-induced damage.

Signaling Pathways:

The antioxidant effects of this compound are, in part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Experimental Protocol: Western Blotting for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for one hour at room temperature.

-

Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Visualize the protein bands using an imaging system.

Antiviral Activity

This compound has demonstrated antiviral activity against a range of viruses, including influenza viruses. Its mechanism of action can involve inhibiting viral replication and modulating the host immune response.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

-

Cell Seeding: Seed susceptible host cells in multi-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for a period to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

-

Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control to determine the antiviral activity of this compound.

Neuroprotective Effects

This compound has shown promise in protecting neurons from damage in various models of neurodegenerative diseases. Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate neuronal signaling pathways.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons).

-

Induction of Neurotoxicity: Induce neuronal damage using a neurotoxin (e.g., glutamate, hydrogen peroxide, or MPP+).

-

Treatment: Treat the cells with different concentrations of this compound before, during, or after the neurotoxic insult.

-

Assessment of Cell Viability: Measure cell viability using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

Mechanistic Studies: Investigate the underlying mechanisms by measuring markers of apoptosis (e.g., caspase activity), oxidative stress (e.g., ROS levels), or inflammation (e.g., cytokine levels).

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Caption: this compound's activation of the Nrf2 signaling pathway.

Conclusion

This compound is a multifaceted bioactive compound with a wide range of pharmacological activities that hold significant therapeutic potential. Its anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective effects are well-documented in preclinical studies. The underlying mechanisms of action are complex and involve the modulation of key cellular signaling pathways, including NF-κB, MAPKs, PI3K/Akt, and Nrf2. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for a variety of human diseases.

References

- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokine Elisa [bdbiosciences.com]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]

The Pharmacological Profile of Arctiin and Its Metabolites: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arctiin, a lignan glycoside found predominantly in plants of the Asteraceae family, such as Arctium lappa (burdock), has garnered significant scientific interest for its diverse pharmacological activities. Upon oral administration, this compound is metabolized by gut microbiota into its aglycone, arctigenin, which is often considered the more biologically active form. Both compounds have demonstrated a range of therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its primary metabolite, arctigenin, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics

This compound exhibits poor oral bioavailability. Following oral administration, it is largely metabolized to arctigenin in the stomach and small intestine.[1] The pharmacokinetic parameters of both this compound and arctigenin have been studied in rats.

Table 1: Pharmacokinetic Parameters of this compound and Arctigenin in Rats After Oral Administration of this compound

| Compound | Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | AUC0-t (mg·h/L) | T1/2 (h) |

| This compound | 25 | 0.70 ± 0.15 | 6.00 | 7.37 ± 1.43 | 2.32 ± 0.45 |

| 50 | 1.12 ± 0.21 | 4.00 | 14.2 ± 2.65 | 2.68 ± 0.51 | |

| 100 | 1.98 ± 0.35 | 4.00 | 25.4 ± 4.78 | 2.97 ± 0.63 | |

| Arctigenin | 25 | 1.25 ± 0.28 | 8.00 | 15.8 ± 3.11 | 3.15 ± 0.58 |

| 50 | 2.36 ± 0.42 | 8.00 | 30.1 ± 5.62 | 3.42 ± 0.67 | |

| 100 | 4.15 ± 0.78 | 8.00 | 52.7 ± 9.84 | 3.88 ± 0.71 | |

| Data presented as mean ± SD (n=6).[2] |

Pharmacological Activities

Anticancer Activity

This compound and, more potently, its metabolite arctigenin, have demonstrated significant anticancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[2]

Table 2: In Vitro Anticancer Activity of this compound and Arctigenin (IC50 Values)

| Compound | Cancer Cell Line | IC50 | Reference |

| This compound | H116 (Colon) | 2.5 µg/mL | [3] |

| Arctigenin | H116 (Colon) | 0.31 µg/mL | [3] |

| Arctigenin | HL-60 (Leukemia) | < 100 ng/mL | |

| Arctigenin | HepG2 (Hepatocellular Carcinoma) | 38.29 µM (12h), 1.99 µM (24h), 0.24 µM (48h) | |

| Arctigenin | MDA-MB-231 (Breast) | 0.79 µM | |

| Arctigenin | SK-BR-3 (Breast) | Concentrations from 0.39 to 50 µM showed inhibition | |

| Arctigenin | MCF-7 (Breast) | 40 µM | |

| Arctigenin | MV411 (Leukemia) | 4.271 ± 1.68 μM | |

| Arctigenin | PC-3M (Prostate) | Dose-dependent inhibition |

Anti-inflammatory Activity

Both this compound and arctigenin exhibit potent anti-inflammatory properties. They have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Table 3: In Vitro Anti-inflammatory Activity of Arctigenin

| Inflammatory Mediator | Cell Line | IC50 | Reference |

| NO Production | RAW 264.7 | 8.4 µM | |

| TNF-α Release | RAW 264.7 | 19.6 µM | |

| TNF-α Release | THP-1 | 25.0 µM | |

| IL-6 Release | RAW 264.7 | 29.2 µM | |

| MKK1 Activity | 1 µM | ||

| TNF-α Production | RAW 264.7 | 5.0 µM | |

| TNF-α Production | Differentiated U937 | 3.9 µM |

Neuroprotective Activity

Arctigenin has shown promise in protecting neuronal cells from various insults, including inflammation and oxidative stress. It has been investigated in models of neurodegenerative diseases. For instance, arctigenin has been shown to protect against H89-induced cell damage in mouse cortical neurons and human SH-SY5Y neuroblastoma cells. It has also demonstrated neuroprotective effects in a rat model of Parkinson's disease induced by rotenone by exerting antioxidant and anti-inflammatory activities. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, daily administration of arctigenin (50 mg/kg) improved spatial learning and memory deficits.

Signaling Pathways

The pharmacological effects of this compound and its metabolites are mediated through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Arctigenin has been shown to inhibit this pathway in various cancer cells, leading to decreased proliferation and induction of apoptosis.

Caption: Arctigenin inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This compound and arctigenin have been shown to inhibit NF-κB activation, thereby suppressing the production of pro-inflammatory cytokines.

Caption: this compound and Arctigenin inhibit the NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Arctigenin has been shown to inhibit the phosphorylation of JAK2, STAT1, and STAT3, leading to the suppression of inflammatory gene expression.

Caption: Arctigenin inhibits the JAK/STAT signaling pathway.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of this compound and its metabolites on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or arctigenin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory (Carrageenan-Induced Paw Edema)

This is a classic model for evaluating the anti-inflammatory effects of compounds in vivo.

References

- 1. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]

- 3. researchgate.net [researchgate.net]

The Enduring Legacy of Arctiin: From Traditional Elixir to Modern Therapeutic Target

A Technical Guide on the History, Discovery, and Scientific Validation of a Potent Phytochemical

Foreword

For centuries, the seeds of the burdock plant (Arctium lappa) have been a cornerstone of traditional medicine across Asia and Europe, revered for their detoxifying and anti-inflammatory properties.[1] Modern scientific inquiry has unveiled one of the key architects of these therapeutic effects: a lignan known as Arctiin. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the journey of this compound, from its historical roots in traditional remedies to its contemporary investigation as a multi-target therapeutic agent. This document details its discovery, pharmacological activities, and the molecular pathways it modulates, supported by quantitative data and detailed experimental protocols to facilitate further research and development.

A Legacy Rooted in Tradition: Historical Perspective of Arctium lappa and this compound

The use of Arctium lappa, commonly known as burdock, is deeply entrenched in various traditional medicine systems. In Traditional Chinese Medicine (TCM), the seeds, known as Niubangzi, have been historically used to dispel "wind-heat," detoxify the body, and soothe sore throats.[2][3][4] European herbalists have long valued burdock root as a "blood purifier" and a remedy for skin conditions such as eczema and acne.[1] Traditional preparations often involved decoctions, tinctures, and poultices to harness its therapeutic benefits.

The primary active constituent responsible for many of these effects was later identified as this compound, a lignan glycoside. While traditional practices relied on the whole plant or its parts, the isolation of this compound has allowed for a more precise understanding of its pharmacological contributions. In traditional formulations, burdock was often combined with other herbs like dandelion root and red clover to create synergistic blends aimed at promoting liver health and detoxification.

The Unveiling of a Bioactive Lignan: Discovery and Isolation of this compound

The scientific journey to pinpoint the active compounds in Arctium lappa led to the discovery and isolation of this compound. It is a lignan, a class of polyphenols derived from phenylalanine, and is the glucoside of arctigenin. This compound is most abundantly found in the seeds of the burdock plant.

Experimental Protocol: Isolation and Quantification of this compound

A common method for the isolation and quantification of this compound from Arctium lappa seeds involves High-Performance Liquid Chromatography (HPLC).

2.1.1 Materials and Reagents

-

Dried seeds of Arctium lappa

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Polyamide resin

-

Silica gel for column chromatography

-

Chloroform

-

Ethyl acetate

2.1.2 Extraction and Isolation Protocol

-

Extraction: Powdered dried seeds of Arctium lappa are extracted with 80% methanol.

-

Partitioning: The crude extract is then partitioned between water and chloroform to remove non-polar compounds.

-

Column Chromatography: The aqueous phase is subjected to column chromatography on a polyamide resin. The column is eluted with a gradient of methanol in water, with the fraction containing this compound typically eluting with 100% methanol.

-

Purification: The this compound-rich fraction can be further purified by semi-preparative HPLC on a C18 column to yield high-purity this compound.

2.1.3 HPLC Quantification Protocol

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is commonly employed.

-

Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) is used as the mobile phase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: this compound is detected by UV absorbance at 280 nm.

-

Quantification: A standard curve is generated using a series of known concentrations of the this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to the standard curve.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.

3.1.1 Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α, IL-1β, and IL-6.

This compound has been shown to inhibit the activation of the NF-κB pathway. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the transcription of pro-inflammatory genes.

3.1.2 Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation. Arctigenin, the aglycone of this compound, has been shown to inhibit the phosphorylation of these MAP kinases, leading to the inactivation of downstream transcription factors like AP-1, which also plays a role in the expression of inflammatory mediators.

3.1.3 Experimental Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

-

Protein Extraction: Cytoplasmic and nuclear protein fractions are extracted using a commercial kit.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 and IκBα. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Antioxidant Effects

This compound exhibits significant antioxidant activity, contributing to its protective effects against cellular damage.

3.2.1 Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), upregulating their expression.

This compound has been shown to activate the Nrf2/ARE pathway, leading to an increase in the expression of these cytoprotective enzymes. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

3.2.2 Experimental Protocol: Quantitative PCR for Nrf2 Target Gene Expression

-

Cell Culture and Treatment: Cells (e.g., HepG2) are treated with various concentrations of this compound for a specified time.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green chemistry. Specific primers for HO-1, NQO1, and a housekeeping gene (e.g., β-actin) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

Anticancer Effects

This compound has demonstrated anticancer activity in various cancer cell lines. Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways that control cell proliferation, migration, and apoptosis.

3.3.1 Inhibition of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, leading to a reduction in the phosphorylation and activation of Akt. This inhibition can suppress the expression of downstream targets involved in cell migration and invasion, such as S100A4 in cervical cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its aglycone, arctigenin.

Table 1: Antioxidant Activity of Arctium Extracts

| Plant Part | Species | Assay | IC50/SC50 (µg/mL) |

| Aerial Parts | A. lappa | DPPH Scavenging | 51.17 ± 13.33 |

| Roots | A. lappa | DPPH Scavenging | 42.67 ± 11.84 |

| Leaves | A. lappa | 5-Lipoxygenase Inhibition | 17.6 |

Data compiled from

Table 2: Anticancer Activity of this compound and Arctigenin (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 |

| Arctigenin | HL-60 | Human leukemia | < 100 ng/mL |

| Arctigenin | SK-BR-3 | Breast Cancer (ER-, HER2+) | ~6.25 µM (viability reduced by 62.1%) |

| Arctigenin | MDA-MB-231 | Breast Cancer (ER-, HER2-) | ~6.25 µM (viability reduced by 59.4%) |

| This compound | HeLa, SiHa | Cervical Cancer | No significant cytotoxicity up to 80 µM |

Data compiled from

Conclusion and Future Directions

This compound, a prominent bioactive compound from Arctium lappa, stands as a testament to the value of traditional medicine in modern drug discovery. Its well-documented anti-inflammatory, antioxidant, and anticancer properties, underpinned by its ability to modulate key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt, make it a compelling candidate for further therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling more rigorous and standardized investigations into its pharmacological potential.

Future research should focus on several key areas. Firstly, while in vitro studies have been extensive, more in vivo studies are needed to fully understand the pharmacokinetics, bioavailability, and efficacy of this compound in complex biological systems. Secondly, the synergistic effects of this compound with other phytochemicals in Arctium lappa warrant further investigation to explore the potential benefits of whole-plant extracts. Finally, the development of novel drug delivery systems could enhance the therapeutic efficacy of this compound by improving its solubility and bioavailability. The journey of this compound from a traditional remedy to a scientifically validated therapeutic agent is a powerful example of how ancient wisdom can inform and inspire modern medicine.

References

- 1. Determination of this compound and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and identification of this compound and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS. | Semantic Scholar [semanticscholar.org]

Arctiin's Impact on Gene Expression and Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular effects of arctiin, a lignan glycoside isolated from Arctium lappa (burdock). It focuses on its mechanisms of action related to the regulation of gene expression and protein synthesis. The information presented herein is curated for professionals in biomedical research and pharmaceutical development, offering a detailed look at the compound's influence on key cellular signaling pathways and its potential as a therapeutic agent.

Introduction

This compound is a bioactive compound that has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[1][2][3][4] At the core of these biological activities lies its ability to modulate the expression of specific genes and the subsequent synthesis of proteins that are critical mediators of cellular processes. This guide synthesizes findings from multiple studies to present a cohesive overview of how this compound exerts its influence at the molecular level, with a focus on its regulatory role in inflammatory and oncogenic signaling pathways.

Core Mechanisms: Modulation of Signaling Pathways

This compound's effects on gene and protein expression are primarily mediated through its interaction with and modulation of several key intracellular signaling cascades. The most well-documented of these are the NF-κB, PI3K/Akt, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to be a potent inhibitor of this pathway.[1] In cellular models, particularly macrophages stimulated with lipopolysaccharide (LPS), this compound dose-dependently suppresses the activation of NF-κB. This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target genes.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Regulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many cancers. Studies have demonstrated that this compound can inhibit the PI3K/Akt pathway. Specifically, this compound has been shown to reduce the expression of PI3K and decrease the phosphorylation of Akt in a concentration-dependent manner in cervical cancer cells. This inhibition leads to the downstream suppression of target genes like S100A4, which is involved in cell migration and invasion.

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Modulation of MAPK and Other Pathways

This compound has also been found to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, although some effects may be indirect or cell-type specific. For instance, in H9N2 avian influenza virus-infected cells, this compound was found to inhibit the activation of RIG-I/JNK MAPK signaling. Furthermore, this compound can activate the Nrf2/HO-1 pathway, an important cellular defense mechanism against oxidative stress, which in turn can suppress virus-induced inflammation. In human dermal fibroblasts, this compound regulates the expression of collagen (COL1A1) through a miR-378b-SIRT6 axis.

Quantitative Effects on Gene and Protein Expression

This compound's modulatory effects have been quantified in various studies, demonstrating a consistent dose-dependent inhibition of pro-inflammatory and cancer-related gene and protein expression.

| Target Molecule | Cell Type / Model | Stimulus | This compound Concentration | Observed Effect | Reference |

| iNOS, COX-2 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent decrease in mRNA and protein levels. | |

| TNF-α, IL-1β, IL-6 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent decrease in mRNA and protein production. | |

| NO, PGE2 | RAW 264.7 Macrophages | LPS | 12.5 - 100 µg/ml | Dose-dependent inhibition of production. | |

| S100A4 | HeLa & SiHa Cervical Cancer Cells | - | 10, 20, 40 µM | Significant reduction in mRNA and protein expression. | |

| PI3K, p-Akt | HeLa & SiHa Cervical Cancer Cells | - | 10, 20, 40 µM | Dose-dependent reduction in expression and phosphorylation. | |

| Nrf2, HO-1, SOD2 | H9N2-infected A549 cells | H9N2 Virus | Not specified | Reversed virus-induced reduction and upregulated expression. | |

| TLR4, NLRP3, STAT3 | Ehrlich Solid Carcinoma in rats | - | 30 mg/kg | Significant reduction in gene expression. | |

| COL1A1 | Human Dermal Fibroblasts | - | Not specified | Upregulation of mRNA via miR-378b-SIRT6 axis. |

Experimental Protocols

The following sections outline the standard methodologies used to investigate the effects of this compound on gene and protein expression.

Cell Culture and Treatment

A typical experimental workflow begins with cell culture. For example, RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded and allowed to adhere before being pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, cells are stimulated with an agent like LPS (e.g., 100 ng/ml) to induce an inflammatory response and incubated for a further period (e.g., 24 hours) before harvesting for analysis.

Caption: A generalized workflow for studying this compound's cellular effects.

RNA Isolation and Real-Time PCR (RT-PCR)

To quantify changes in gene expression, total RNA is extracted from harvested cells using a suitable kit (e.g., TRIzol reagent). The RNA concentration and purity are determined via spectrophotometry.

-

Reverse Transcription: A standardized amount of RNA (e.g., 1-2 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The resulting cDNA serves as a template for PCR. For quantitative real-time PCR (qRT-PCR), the reaction mixture includes cDNA, gene-specific primers (for targets like TNF-α, IL-6, iNOS, and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The amplification is monitored in real-time. The relative expression of the target gene is calculated using the comparative Ct (2-ΔΔCt) method, normalizing the expression to the housekeeping gene.

Western Blot Analysis

Western blotting is employed to detect and quantify changes in specific protein levels.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-COX-2, anti-β-actin). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of secreted proteins, such as cytokines (TNF-α, IL-6), in the cell culture supernatant.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine.

-

Sample Incubation: Cell culture supernatants and a series of standards of known concentration are added to the wells and incubated.

-

Detection: A detection antibody, also specific to the target cytokine but binding to a different epitope, is added. This is followed by the addition of an enzyme-linked secondary antibody (e.g., streptavidin-HRP).

-

Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

This compound demonstrates significant regulatory effects on gene expression and protein synthesis, primarily through the inhibition of pro-inflammatory and oncogenic signaling pathways such as NF-κB and PI3K/Akt. The dose-dependent nature of these effects, as quantified by standard molecular biology techniques, underscores its potential as a lead compound for the development of novel therapeutics. Future research should focus on elucidating the compound's direct molecular targets, its pharmacokinetic and pharmacodynamic profiles in more complex in vivo models, and its potential for synergistic effects when combined with existing therapies. The detailed understanding of its molecular mechanisms is paramount for its successful translation into clinical applications.

References

- 1. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppresses H9N2 avian influenza virus-mediated inflammation via activation of Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound regulates collagen type 1α chain 1 mRNA expression in human dermal fibroblasts via the miR‑378b‑SIRT6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Cervical Cancer Cell Migration and Invasion through Suppression of S100A4 Expression via PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Arctiin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arctiin, a lignan glycoside predominantly found in the seeds of the burdock plant (Arctium lappa), has garnered significant scientific attention for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties stand out as a promising area for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, delving into its molecular mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug discovery efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound has emerged as a compelling natural compound with demonstrated anti-inflammatory activities.[1][2][3] This document aims to provide an in-depth technical resource for researchers exploring the therapeutic potential of this compound in inflammatory conditions.

Mechanisms of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways integral to the inflammatory response. The primary mechanisms involve the suppression of pro-inflammatory mediators and the inhibition of critical signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. This compound has been shown to be a potent inhibitor of this pathway.[1][4] It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus where it would otherwise initiate the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of MAPK Signaling

Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation. While the aglycone of this compound, arctigenin, has been more extensively studied in this context, evidence suggests that this compound can also influence MAPK pathways. Arctigenin has been shown to inhibit the phosphorylation of key MAPK members like ERK and JNK. By doing so, it can suppress the activation of downstream transcription factors such as AP-1, which is also involved in the expression of inflammatory genes.

Attenuation of the JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is critical for cytokine signaling. Some studies on arctigenin indicate that it can suppress this pathway by reducing the phosphorylation of JAK2 and STAT1/STAT3. This inhibition prevents the translocation of STAT proteins to the nucleus, thereby downregulating the expression of inflammation-associated genes.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome. This inhibitory effect is partly mediated through the TLR4/MyD88/NF-κB signaling pathway, leading to a reduction in the expression of NLRP3 components and subsequent decrease in IL-1β and IL-18 production.

Figure 2: this compound's inhibition of the NLRP3 inflammasome pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in numerous studies. The following tables summarize the key findings, providing a comparative overview of its efficacy in various experimental settings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated Macrophages

| Mediator | Cell Line | This compound Concentration (µg/mL) | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 12.5 | Significant Inhibition | |

| 25 | Dose-dependent | |||

| 50 | Dose-dependent | |||

| 100 | Dose-dependent | |||

| Prostaglandin E2 (PGE2) | RAW 264.7 | 12.5 | Significant Inhibition | |

| 25 | Dose-dependent | |||

| 50 | Dose-dependent | |||

| 100 | Dose-dependent |

Table 2: In Vitro Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

| Cytokine | Cell Line | This compound Concentration (µg/mL) | Effect on Protein/mRNA Levels | Reference |

| TNF-α | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |

| IL-1β | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |

| IL-6 | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease |

Table 3: In Vitro Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated Macrophages

| Gene | Cell Line | This compound Concentration (µg/mL) | Effect on mRNA Expression | Reference |

| iNOS | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease | |

| COX-2 | RAW 264.7 | 12.5 - 100 | Dose-dependent decrease |

Detailed Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

References

- 1. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elkbiotech.com [elkbiotech.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Anti-inflammatory function of this compound by inhibiting COX-2 expression via NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the antioxidant potential of Arctiin in biological systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of Arctiin, a prominent lignan found in plants of the Arctium genus (burdock). We will delve into its mechanisms of action in biological systems, present quantitative data from various studies, provide detailed experimental protocols for assessing its antioxidant capacity, and visualize key pathways and workflows.

Core Antioxidant Mechanisms of this compound

This compound has demonstrated significant antioxidant activity, primarily by modulating endogenous antioxidant defense systems. Its principal mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a master regulator of the cellular antioxidant response.

-

Activation of the Nrf2-ARE Pathway : this compound promotes the translocation of Nrf2 into the nucleus.[1][2] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes and proteins.

-

Upregulation of Antioxidant Enzymes : Through Nrf2 activation, this compound increases the expression of several key antioxidant enzymes.[2] Studies have shown that treatment with this compound leads to elevated transcript levels of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD1 and SOD2), catalase (CAT), and glutathione peroxidase 1 (GPX1).[1][2] These enzymes are crucial for neutralizing reactive oxygen species (ROS) and mitigating oxidative stress.

-

Reduction of Reactive Oxygen Species (ROS) : By enhancing the cellular antioxidant defense capacity, this compound effectively reduces the levels of intracellular ROS. This has been observed in various cell models where this compound treatment mitigated ROS production induced by stressors like high glucose.

-

Involvement of Upstream Signaling : Evidence suggests that the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway may act as an upstream regulator of Nrf2 activation in response to this compound and its metabolites.

The critical role of Nrf2 in this compound's antioxidant activity is highlighted by experiments where the inhibition of Nrf2 abolishes its protective effects.

Signaling Pathway Diagram

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data related to the antioxidant potential of this compound and extracts from Arctium species. It is important to note that much of the available data pertains to plant extracts rather than purified this compound.

Table 1: In Vitro Antioxidant Activity of this compound and Arctium Extracts

| Substance Tested | Assay | Result (IC50 / SC50) | Reference |